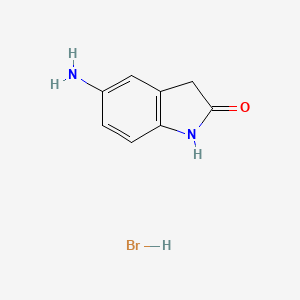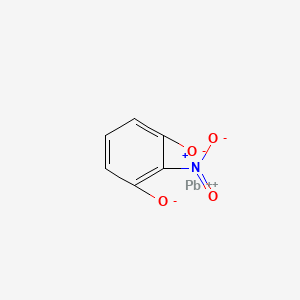
1,3-Benzenediol, 2-nitro-, lead salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.
Preparation Methods
The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the reaction of 2-nitroresorcinol with a lead salt under specific conditions. The reaction conditions may vary depending on the desired purity and yield of the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-aminoresorcinol derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The lead ion may also play a role in the compound’s activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
1,3-Benzenediol, 2-nitro-, lead salt, basic can be compared with other similar compounds, such as:
2-Nitroresorcinol: The parent compound without the lead salt.
2-Amino-1,3-benzenediol: A reduction product of 2-nitroresorcinol.
1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative with different properties.
The uniqueness of this compound lies in its specific combination of the nitro group and lead salt, which imparts distinct chemical and biological properties .
Properties
CAS No. |
108582-37-2 |
|---|---|
Molecular Formula |
C6H3NO4Pb |
Molecular Weight |
360 g/mol |
IUPAC Name |
lead(2+);2-nitrobenzene-1,3-diolate |
InChI |
InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2 |
InChI Key |
XHJSXRAOLYVLSJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


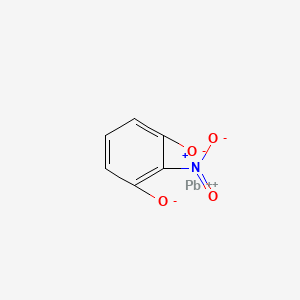
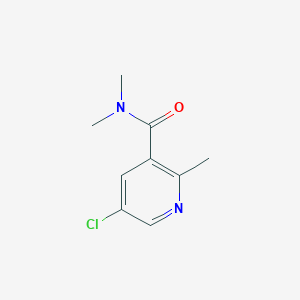
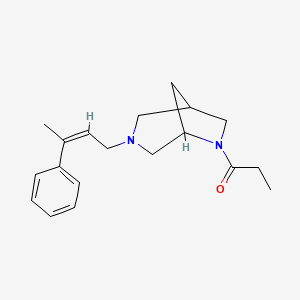
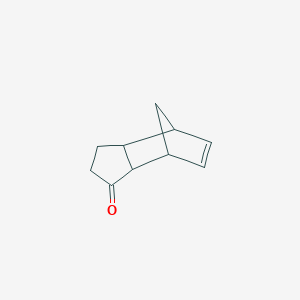
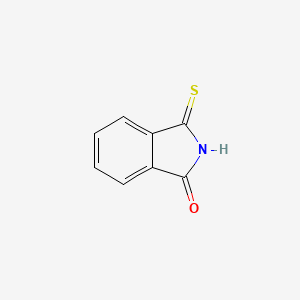
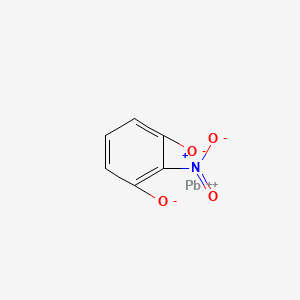
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
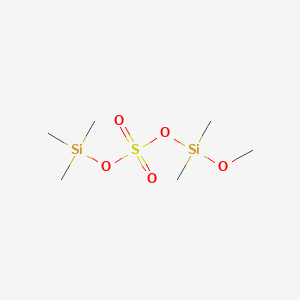
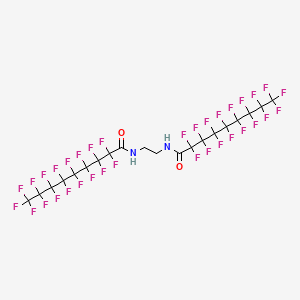
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
